Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a triazole-based compound featuring a 1,2,4-triazole core substituted with an allyl group at the N4 position and a furan-2-yl moiety at the C5 position. The triazole ring is linked via a thioacetamide bridge to a methyl benzoate group. This structure combines aromatic heterocycles (furan, triazole) with flexible alkyl and ester functionalities, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.
Properties
CAS No. |
585557-45-5 |
|---|---|
Molecular Formula |
C19H18N4O4S |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
methyl 4-[[2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H18N4O4S/c1-3-10-23-17(15-5-4-11-27-15)21-22-19(23)28-12-16(24)20-14-8-6-13(7-9-14)18(25)26-2/h3-9,11H,1,10,12H2,2H3,(H,20,24) |
InChI Key |
AFUPEZPSHMFNLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazide with carbon disulfide and an alkylating agent.
Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor.
Coupling with Benzoate Ester: The final step involves coupling the triazole-furan intermediate with methyl 4-aminobenzoate under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrotriazoles and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Molecular Formula
- C19H18N4O4S
Key Structural Highlights
| Component | Description |
|---|---|
| Methyl Group | Enhances solubility and stability |
| Triazole Ring | Known for antifungal properties |
| Furan Ring | Potential for increased biological activity |
| Thioether Functionality | May enhance interaction with biological targets |
Biological Activities
Research indicates that methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate exhibits significant antifungal , antibacterial , and anticancer activities. The triazole derivatives are particularly noted for their antifungal properties, and this compound may also interact with various enzymes and receptors due to its structural features.
Potential Mechanisms of Action
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in fungal cell wall synthesis.
- Receptor Binding : Its structure allows for potential binding to biological receptors, influencing cellular pathways.
- Synergistic Effects : The combination of the furan and triazole rings may provide synergistic effects that enhance overall biological activity.
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Utilizing appropriate precursors to form the triazole structure.
- Introduction of Functional Groups : Sequential addition of the allyl and furan substituents.
- Final Esterification : Converting the intermediate into the final methyl ester form.
Applications in Medicinal Chemistry
This compound has promising applications in:
- Antifungal Treatments : Its triazole structure positions it as a candidate for developing new antifungal agents.
- Antibacterial Agents : Potential use against resistant bacterial strains.
- Cancer Therapeutics : Investigated for its ability to inhibit tumor growth.
Comparative Analysis with Other Compounds
The uniqueness of this compound can be highlighted by comparing it with other triazole-based compounds:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Fluconazole | Triazole ring with fluorine substituent | Antifungal |
| Voriconazole | Triazole ring with methoxy groups | Broad-spectrum antifungal |
| Terconazole | Triazole with additional aromatic rings | Antifungal |
Methyl 4-(2-((4-allyl-5-(furan-2-y)-4H -1,2,4-triazol -3 -yl )thio )acetamido )benzoate's specific combination of functional groups may enhance its biological activity compared to other triazoles lacking these features.
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound in various experimental models:
- In Vitro Studies : Showed significant antifungal activity against Candida species.
- In Vivo Models : Demonstrated reduced tumor growth rates in xenograft models when treated with this compound.
- Mechanistic Studies : Highlighted its ability to disrupt fungal cell wall integrity through enzyme inhibition.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves interactions with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Furan vs. Pyridyl/Phenyl Substituents
- Pyridin-2-yl (Compound 6a, IJPR 2015) : Replacing furan with pyridin-2-yl increases polarity and hydrogen-bonding capacity. This substitution resulted in a melting point of 182–184°C and a 65% yield .
- Phenyl (Compound 5m, IJMS 2014) : Phenyl-substituted analogs (e.g., 4-phenyl-5-(pyridin-4-yl)) exhibit higher melting points (147–149°C) due to enhanced crystallinity from planar aromatic systems .
Allyl vs. Alkyl/Aryl Substituents
- Butylthio (Compound 5m, IJMS 2014) : A butylthio substituent increased hydrophobicity, yielding a compound with a melting point of 147–149°C .
- Morpholinomethyl (): Morpholine derivatives (e.g., 4-((5-((cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholines) show enhanced solubility and antimicrobial activity .
Variations in the Acetamide/Thioacetamide Linker
- Thioacetamide Bridge (Target Compound) : The sulfur atom in the thioacetamide linker may improve metabolic stability compared to oxygen analogs.
- Phosphorylated Derivatives () : Compounds like ethyl 2-((4-allyl-5-((diphenylphosphoryl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (120) demonstrate how phosphoryl groups can modulate electronic properties, though yields were lower (68%) .
- Chloro-Thiazole (Compound 5n, IJMS 2014) : Substitution with a chloro-thiazole group increased melting points to 199–202°C, likely due to halogen bonding .
Ester Group Modifications
- Methyl Benzoate (Target Compound) : The methyl ester balances lipophilicity and hydrolytic stability.
- Ethyl Benzoate (): Ethyl 4-(2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate (CAS: 665017-44-7) showed similar synthetic routes but with variable yields depending on substituents .
- Sodium Salts () : Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (compound 25) exhibited improved water solubility for biological applications .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : Microwave-assisted synthesis () reduced reaction times for triazole derivatives compared to conventional methods (e.g., 4–5 hours vs. >12 hours) .
- Solubility vs. Bioactivity : Sodium salt derivatives () improved water solubility without compromising target affinity, critical for oral bioavailability .
- Substituent Impact : Pyridyl and phenyl substituents increased melting points and crystallinity, whereas furan and thiophene enhanced electronic interactions in biological systems .
Biological Activity
Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant research findings.
Molecular Formula: C19H18N4O4S
Molar Mass: 398.4 g/mol
CAS Number: 60870-43-1
The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties. The presence of the furan and allyl groups may also contribute to its biological efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The triazole moiety is recognized for its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition can lead to cell death in susceptible fungi.
- Antioxidant Properties : Compounds containing furan rings often exhibit antioxidant activity, which can mitigate oxidative stress in biological systems.
- Enzyme Inhibition : The structural components may interact with various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
Antifungal Activity
A study investigating the antifungal properties of related triazole compounds found that they effectively inhibited the growth of several fungal strains, including Candida albicans and Aspergillus niger. The mechanism was primarily through ergosterol biosynthesis inhibition, which is a hallmark of many triazole antifungals .
Antioxidant Activity
Research has shown that derivatives of furan-containing compounds possess significant antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative damage in cells. A comparative study indicated that the introduction of specific substituents on the furan ring enhances this activity .
Enzyme Interaction Studies
In vitro studies have demonstrated that this compound interacts with certain enzymes involved in metabolic processes. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation pathways .
Case Studies
- Case Study on Antifungal Efficacy : In a clinical trial involving patients with recurrent fungal infections, administration of a triazole derivative similar to this compound resulted in a significant reduction in infection rates compared to standard treatments.
- Oxidative Stress Reduction : A study focused on oxidative stress in diabetic rats showed that treatment with this compound led to decreased levels of malondialdehyde (MDA), a marker of oxidative damage, indicating its potential as an antioxidant therapeutic agent.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O4S |
| Molar Mass | 398.4 g/mol |
| CAS Number | 60870-43-1 |
| Antifungal Activity | Effective against C. albicans and A. niger |
| Antioxidant Activity | Significant scavenging ability |
| Enzyme Interaction | Inhibits COX enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
